molecular formula C12H22N2O3 B1528106 tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1251015-74-3

tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1528106
CAS No.: 1251015-74-3
M. Wt: 242.31 g/mol
InChI Key: QYBPHULJRAEWEO-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate: is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness: tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen atoms within its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBPHULJRAEWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251015-74-3
Record name tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 2
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 3
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 4
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 5
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Reactant of Route 6
tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

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